molecular formula C12H9BrO4 B266910 2-Methoxyphenyl 5-bromo-2-furoate

2-Methoxyphenyl 5-bromo-2-furoate

Cat. No.: B266910
M. Wt: 297.1 g/mol
InChI Key: LHUPOCCSBJHTGG-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 5-bromo-2-furoate is an aromatic ester featuring a 5-bromo-substituted furan ring esterified to a 2-methoxyphenyl group. The 2-methoxyphenyl moiety may influence solubility and bioavailability due to its polarity and steric effects .

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.1 g/mol

IUPAC Name

(2-methoxyphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-15-8-4-2-3-5-9(8)17-12(14)10-6-7-11(13)16-10/h2-7H,1H3

InChI Key

LHUPOCCSBJHTGG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(O2)Br

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-Bromo-2-Furoate

  • Structure : Methyl ester of 5-bromo-2-furoic acid.
  • Properties :
    • Molecular weight: 205.01 g/mol (C₆H₅BrO₃)
    • Melting point: 62–65°C
    • Solubility: Slightly soluble in water, likely more soluble in organic solvents like ethyl acetate or THF.
  • Applications : Used as a building block in Suzuki-Miyaura cross-coupling reactions (as seen in ) to synthesize complex aryl-furan hybrids. The methyl ester group offers lower steric hindrance compared to bulkier aryl esters, favoring reactivity in coupling reactions .

2-(2H-1,2,3-Benzotriazol-2-yl)-4-Methylphenyl 5-Bromo-2-Furoate

  • Structure : Features a benzotriazole-substituted phenyl group attached to the 5-bromo-2-furoate core.
  • Applications : Likely employed in materials science or as a photostabilizer due to the benzotriazole moiety’s ability to quench free radicals .

HBK Series Piperazine Derivatives ()

These molecules exhibit modified pharmacokinetic profiles due to the piperazine and phenoxypropyl substituents, highlighting the 2-methoxyphenyl group’s role in enhancing binding affinity to biological targets (e.g., serotonin receptors). This suggests that 2-methoxyphenyl 5-bromo-2-furoate could similarly interact with biological systems if functionalized appropriately .

Data Table: Key Comparative Metrics

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups Applications
This compound ~287.1 (estimated)* Not reported Likely organic-soluble 2-Methoxyphenyl, bromofuran Potential synthetic intermediate
Methyl 5-bromo-2-furoate 205.01 62–65 Slightly in water Methyl ester, bromofuran Cross-coupling reactions
Benzotriazole-furoate derivative 398.21 Not reported Organic-soluble Benzotriazole, bromofuran UV stabilization, enzyme inhibition

*Estimated based on formula C₁₂H₉BrO₄.

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